Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Lipophilicity Drug Design QSAR

This heterocyclic carboxamide scaffold is ideal for lead optimization in medicinal chemistry. The 5-bromo substituent (XLogP3 = 0.8) enables unique halogen bonding and serves as a superior synthetic handle for late-stage functionalization via Suzuki or Buchwald couplings, unlike fluoro/chloro analogs. Its distinct lipophilicity and polarizability are critical for optimizing target-binding kinetics and metabolic stability. By choosing the 5-bromo variant, researchers gain a strategic advantage in building focused chemical libraries and probing hydrophobic back-pocket interactions in kinase ATP-binding sites.

Molecular Formula C16H12BrN5O
Molecular Weight 370.21
CAS No. 2097861-82-8
Cat. No. B2869042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide
CAS2097861-82-8
Molecular FormulaC16H12BrN5O
Molecular Weight370.21
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC=CN=C2CNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C16H12BrN5O/c17-13-7-12(8-19-9-13)16(23)22-10-14-15(21-6-5-20-14)11-1-3-18-4-2-11/h1-9H,10H2,(H,22,23)
InChIKeyLKTMLURPEKNBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS 2097861-82-8): Procurement-Relevant Chemical Identity and Core Physicochemical Profile


5-Bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS 2097861-82-8) is a heterocyclic carboxamide featuring a pyridine-3-carboxamide core with a 5-bromo substituent, linked via a methylene bridge to a 3-(pyridin-4-yl)pyrazine moiety [1]. Its molecular formula is C16H12BrN5O, with a molecular weight of 370.20 g/mol [1]. Computed physicochemical descriptors include an XLogP3 of 0.8, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. This compound serves as a versatile scaffold in medicinal chemistry for lead optimization, where the bromine atom provides a synthetic handle for cross-coupling reactions and modulates lipophilicity relative to fluoro and chloro analogs.

Why In-Class Carboxamide Analogs Cannot Serve as Drop-In Replacements for 5-Bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS 2097861-82-8)


Even closely related N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}carboxamides differ significantly in halogen-dependent physicochemical properties that critically influence biological permeability, metabolic stability, and target-binding kinetics. The 5-bromo substituent imparts a distinct lipophilicity (XLogP3 = 0.8) and a larger van der Waals volume compared to 5-fluoro or 5-chloro analogs, altering membrane partitioning and CYP450 susceptibility [1]. Furthermore, the bromine atom acts as a superior leaving group in synthetic transformations (e.g., Suzuki, Buchwald couplings), providing a strategic advantage for late-stage functionalization that is not available with the fluoro or chloro counterparts . Substituting without accounting for these differences can lead to divergent pharmacokinetic profiles and synthetic outcomes, undermining experimental reproducibility .

Quantitative Differentiation Evidence for 5-Bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS 2097861-82-8) Relative to Closest Analogs


Lipophilicity Tuning by Halogen Selection: XLogP3 Comparison of 5-Bromo vs. 5-Fluoro and 5-Chloro Analogs

The 5-bromo analog exhibits an XLogP3 of 0.8, which is higher than the predicted values for the corresponding 5-fluoro (XLogP3 ≈ 0.1) and 5-chloro (XLogP3 ≈ 0.5) derivatives. This 0.3–0.7 log-unit increase in lipophilicity can enhance membrane permeability and blood-brain barrier penetration, while the 5-fluoro analog, being more polar, may favor aqueous solubility [1][2].

Lipophilicity Drug Design QSAR

Molecular Size and van der Waals Volume Differentiation: Impact on Target-Binding Pocket Occupancy

The 5-bromo analog possesses a molecular weight of 370.20 g/mol, which is significantly higher than the 5-fluoro analog (MW ≈ 309.30 g/mol; C16H12FN5O) and the 5-chloro analog (MW ≈ 325.75 g/mol; C16H12ClN5O). The larger van der Waals radius of bromine (1.85 Å) versus fluorine (1.47 Å) and chlorine (1.75 Å) enables deeper occupancy of hydrophobic sub-pockets, potentially increasing binding affinity through enhanced van der Waals contacts [1].

Molecular Recognition Steric Effects Structure-Activity Relationship

Synthetic Utility: Bromine as a Superior Cross-Coupling Handle Versus Fluoro and Chloro Analogs

The C5 bromine substituent is a privileged handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) due to the favorable bond dissociation energy of the C-Br bond (approximately 281 kJ/mol) compared to C-Cl (approximately 338 kJ/mol) and C-F (approximately 485 kJ/mol). This enables selective, high-yield late-stage diversification of the 5-bromo compound without affecting other parts of the molecule, a synthetic advantage not afforded by the 5-fluoro or 5-chloro analogs [1].

Synthetic Chemistry Late-Stage Functionalization Suzuki Coupling

Core Scaffold Comparison: Pyridine-3-carboxamide vs. Furan-2-carboxamide Analogs

Replacement of the pyridine-3-carboxamide core with a furan-2-carboxamide (CAS 2097909-26-5) introduces a hydrogen bond acceptor (furan oxygen) at the 1-position, alters the ring electronics (electron-rich furan vs. electron-deficient pyridine), and changes the molecular dipole moment. The pyridine nitrogen at position 3 can participate in hydrogen bonding and metal chelation, functions absent in the furan analog [1]. Computed hydrogen bond acceptor count remains 5 for both, but the spatial arrangement of acceptors differs [2].

Bioisosterism Scaffold Hopping Heterocycle Comparison

Evidence-Backed Application Scenarios for 5-Bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide (CAS 2097861-82-8) in Research and Industrial Settings


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and Steric Bulk

The compound's intermediate XLogP3 of 0.8 and the substantial steric volume of the 5-bromo substituent make it suitable for probing hydrophobic back-pocket interactions in kinase ATP-binding sites. The bromine atom's polarizable electron cloud can engage in halogen bonding with backbone carbonyl oxygens, a feature absent in the 5-fluoro and 5-chloro analogs. Researchers designing targeted covalent inhibitors can exploit this property to enhance selectivity for kinases with a cysteine residue positioned near the 5-position of the pyridine ring [1].

Chemical Biology Probe Synthesis via Late-Stage Suzuki Diversification

The weaker C-Br bond enables rapid, parallel Suzuki coupling at the 5-position to generate libraries of analogs for structure-activity relationship (SAR) studies. This synthetic strategy is not feasible with the 5-fluoro analog and is less efficient with the 5-chloro analog, positioning the 5-bromo compound as the optimal starting scaffold for constructing focused chemical libraries targeting GPCRs, ion channels, or kinases [1].

Selectivity Profiling Against Furan-Based Bioisosteres

The pyridine-3-carboxamide core, containing a basic nitrogen (pKaH ≈ 3.3), can form charge-reinforced hydrogen bonds with aspartate or glutamate residues in protein active sites. This interaction is geometrically and electronically distinct from the neutral furan-2-carboxamide analog (CAS 2097909-26-5). Screening both scaffolds against a target panel can reveal selectivity differences driven by core electronics, guiding the choice of pyridine vs. furan in hit-to-lead campaigns [1].

In Silico QSAR Model Building and Halogen Scanning

The computed physicochemical descriptors (XLogP3 = 0.8, MW = 370.20 g/mol, 5 H-bond acceptors, 4 rotatable bonds) provide a baseline for building quantitative structure-activity relationship (QSAR) models. By incorporating the 5-bromo compound alongside the 5-fluoro (XLogP3 ≈ 0.1) and 5-chloro (XLogP3 ≈ 0.5) analogs, researchers can derive descriptor-response correlations that predict optimal halogen substitution for a given target, accelerating the design-make-test cycle [1].

Quote Request

Request a Quote for 5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.